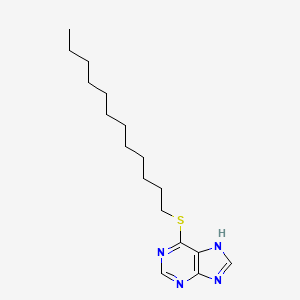

6-dodecylsulfanyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

5441-35-0 |

|---|---|

Molecular Formula |

C17H28N4S |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

6-dodecylsulfanyl-7H-purine |

InChI |

InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-22-17-15-16(19-13-18-15)20-14-21-17/h13-14H,2-12H2,1H3,(H,18,19,20,21) |

InChI Key |

AFJZYUIPQLCQRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Dodecylsulfanyl 7h Purine

Strategic Approaches to the Purine (B94841) Scaffold Functionalization

The introduction of a dodecylsulfanyl group at the C6 position of the purine ring is the pivotal transformation in the synthesis of 6-dodecylsulfanyl-7H-purine. This is most commonly achieved through the reaction of a purine precursor bearing a suitable leaving group at the C6 position with dodecanethiol.

Nucleophilic Substitution Reactions at C6 of Purine Precursors

The C6 position of the purine ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group, such as a halogen. This reactivity forms the basis of the most prevalent method for synthesizing this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfur atom of dodecanethiol acts as the nucleophile, displacing the leaving group on the purine ring. pressbooks.pub

The efficiency of this substitution is highly dependent on the nature of the leaving group, with the reactivity order generally being F > Cl > Br > I. For practical and economic reasons, 6-chloropurine (B14466) is the most commonly employed precursor. taylorfrancis.com The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.gov The choice of solvent is also crucial and can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) to alcohols. nih.govrsc.org Microwave irradiation has also been shown to accelerate these types of amination reactions, suggesting its potential applicability for thiolation as well. researchgate.net

A general representation of this reaction is shown below:

Scheme 1: General Nucleophilic Substitution at C6 of a Halogenated Purine

Thiolation Strategies for Dodecylsulfanyl Group Introduction

The introduction of the dodecylsulfanyl group is a critical step that can be achieved through various thiolation strategies. The most direct method involves the reaction of a 6-halopurine with dodecanethiol in the presence of a base. rsc.org This approach is straightforward and generally provides good yields.

Alternative thiolation strategies can also be envisioned. For instance, in some cases, a two-step process involving the initial introduction of a sulfur-containing functional group that is subsequently alkylated can be employed. However, for a simple alkylthioether like the dodecylsulfanyl group, the direct reaction with dodecanethiol is the most common and efficient method. The reaction conditions can be optimized by varying the base, solvent, and temperature to maximize the yield and minimize side reactions.

Multi-component Reactions and Convergent Syntheses

While linear synthesis remains a dominant approach, multi-component reactions (MCRs) and convergent syntheses offer more efficient and atom-economical routes to complex molecules. wikipedia.orgnih.govfrontiersin.orgmdpi.com In the context of this compound, an MCR could potentially assemble the purine core and introduce the dodecylsulfanyl group in a single step from simpler starting materials. For instance, a reaction involving an imidazole (B134444) derivative, a one-carbon unit, and a dodecylsulfanyl-containing component could be explored. While specific MCRs for the direct synthesis of this compound are not widely reported, the general principles of MCRs in purine synthesis are well-established. rsc.orgacs.org

A convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. wikipedia.orgnih.govmdpi.comnih.gov For this compound, this would entail the independent synthesis of the purine core (or a suitable precursor) and the dodecylsulfanyl moiety, followed by their coupling. The primary synthetic route involving the reaction of 6-chloropurine with dodecanethiol can be considered a simple convergent synthesis.

Exploration of Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound relies on the availability of high-quality precursors. The following sections detail the synthesis of the key intermediates.

Synthesis of Halogenated Purine Intermediates (e.g., 6-Chloropurine, 6-Bromopurine)

6-Chloropurine is a versatile and widely used intermediate in the synthesis of 6-substituted purines. nih.gov It is most commonly prepared from hypoxanthine (B114508) by treatment with phosphoryl chloride (POCl3). taylorfrancis.com The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst.

A typical procedure involves refluxing hypoxanthine in an excess of phosphoryl chloride, with or without a solvent. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure, and the product is isolated. 6-Bromopurine can be prepared in a similar manner using phosphoryl bromide (POBr3).

| Precursor | Reagent | Conditions | Reference |

| Hypoxanthine | POCl3, N,N-dimethylaniline | Reflux | taylorfrancis.com |

| Hypoxanthine | POBr3 | Reflux | taylorfrancis.com |

Interactive Data Table 1: Synthesis of Halogenated Purine Intermediates

Preparation of Dodecyl Thiol and Related Sulfur Donors

Dodecanethiol (also known as dodecyl mercaptan) is the sulfur-donating component in the synthesis of this compound. It can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of 1-dodecyl bromide with thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt.

Alternatively, dodecanethiol can be synthesized from 1-dodecanol (B7769020) by reaction with thiourea and hydrobromic acid. Industrial production often involves the addition of hydrogen sulfide (B99878) to dodecene. Odorless thiols have also been developed for use in organic synthesis. google.com

| Starting Material | Reagents | Product | Reference |

| 1-Dodecyl bromide | 1. Thiourea, 2. NaOH | Dodecanethiol | N/A |

| 1-Dodecanol | Thiourea, HBr | Dodecanethiol | N/A |

| Dodecene | H2S | Dodecanethiol | N/A |

Interactive Data Table 2: Preparation of Dodecanethiol

Reaction Condition Optimization and Yield Enhancement

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. The primary route to this compound involves the nucleophilic substitution of a suitable purine precursor, typically 6-chloropurine or the S-alkylation of 6-mercaptopurine (B1684380). The choice of solvent, catalyst, temperature, and pressure plays a pivotal role in maximizing the yield and purity of the final product.

Solvent Effects and Catalysis

The selection of an appropriate solvent is critical in the synthesis of 6-alkylthiopurines as it influences the solubility of reactants and the stabilization of transition states. acs.org For the nucleophilic substitution of 6-chloropurine with dodecanethiol, polar aprotic solvents such as dimethylformamide (DMF) or sulfolane (B150427) are often employed due to their ability to dissolve the purine starting material and facilitate the SNAr reaction. The use of polyethylene (B3416737) glycol (PEG), particularly PEG-600, has emerged as a greener alternative, as it is non-toxic and can enhance the solubility and efficiency of certain catalysts. acs.org In some cases, aqueous conditions or solvent-free reactions under microwave irradiation have been successfully utilized for the synthesis of related C6-functionalized purines, offering significant environmental benefits. acs.orgrsc.org

Catalysis can dramatically enhance the rate and selectivity of the C-S bond formation. Copper(I) iodide (CuI) has been effectively used in a three-component Ullmann-type C-S coupling reaction, providing a robust method for the synthesis of 6-aryl/alkylthio-purines. acs.org The high catalytic efficiency in solvents like PEG is attributed to the enhanced solubility of the CuI catalyst. acs.org Palladium-based catalysts, often in conjunction with specific ligands, are also employed, particularly in cross-coupling reactions, although their application is more common for C-C bond formation. mdpi.com For the S-alkylation of 6-mercaptopurine, the reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) or N,N-diisopropylethylamine (DIPEA) to deprotonate the thiol and generate the more nucleophilic thiolate anion. unimi.itnih.gov

Table 1: Effect of Solvents on the Synthesis of 6-Alkylthiopurines

| Solvent | Typical Reaction Type | Potential Advantages for this compound Synthesis |

| Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution | Good solubility for purine precursors. acs.org |

| Sulfolane | Nucleophilic Aromatic Substitution | High polarity and thermal stability, can lead to high yields. |

| Polyethylene Glycol (PEG-600) | Copper-Catalyzed C-S Coupling | Non-toxic, enhances catalyst solubility and efficiency. acs.org |

| Water | Acid-Promoted Amination (by analogy) | Environmentally benign, can lead to high reaction rates. acs.org |

| Solvent-Free (Microwave) | Nucleophilic Substitution | Rapid, eco-friendly, often results in high yields. rsc.org |

Table 2: Catalytic Systems for the Synthesis of 6-Alkylthiopurines

| Catalyst System | Reactants | Role of Catalyst |

| CuI | 6-halopurine, sulfur source, alkyl halide | Facilitates the three-component Ullmann C-S coupling. acs.org |

| NaOH / DIPEA | 6-mercaptopurine, dodecyl halide | Acts as a base to generate the thiolate nucleophile. unimi.itnih.gov |

| Palladium Complexes | 6-halopurine, thiol (less common for C-S) | Primarily used for C-C and C-N bond formation, but can be adapted. mdpi.com |

Temperature and Pressure Optimization

Temperature is a critical parameter that directly influences the reaction kinetics. For the synthesis of 6-alkylthiopurines via nucleophilic substitution, temperatures can range from room temperature to elevated temperatures, often between 60-120°C, to ensure a reasonable reaction rate. acs.org However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the purine ring. mdpi.com Therefore, a careful balance must be struck to achieve complete conversion in a reasonable timeframe without compromising the yield. The optimization process often involves a systematic study where the temperature is varied while keeping other parameters constant to identify the optimal condition. nih.gov

The effect of pressure on these types of reactions is less commonly explored in standard laboratory syntheses, as they are typically conducted at atmospheric pressure. However, in specific applications, such as reactions in sealed vessels or under microwave irradiation, the pressure can increase, which may influence the reaction rate and outcome. High-pressure chemistry is a specialized field and is not routinely applied for the synthesis of this class of compounds unless specific activation volumes favor such conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. The synthesis of this compound can be made more sustainable through several approaches.

One key aspect is the use of greener solvents. As mentioned, replacing traditional volatile organic solvents like DMF with more benign alternatives such as water or PEG can significantly reduce the environmental footprint of the synthesis. acs.orgacs.org

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another powerful green chemistry tool. rsc.org These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with minimal waste generation. rsc.org

The development of efficient catalytic systems also aligns with green chemistry principles. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The use of copper catalysts in a three-component reaction to build the 6-alkylthio-purine scaffold from a simple sulfur source avoids the use of potentially odorous and less stable thiol reagents. acs.org

Furthermore, optimizing reaction conditions to maximize yield and minimize byproduct formation is a fundamental aspect of green chemistry, as it reduces the need for extensive purification steps, which often consume large quantities of solvents. The ideal synthesis would proceed with high atom economy, generating the desired product with minimal waste.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Use of water or polyethylene glycol (PEG) instead of DMF. acs.orgacs.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org |

| Catalysis | Employing catalytic amounts of copper or other metals to improve efficiency and reduce waste. acs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Waste Prevention | Optimizing reactions to minimize byproduct formation and the need for purification. |

Advanced Structural Elucidation and Conformational Analysis of 6 Dodecylsulfanyl 7h Purine

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic analysis moves past routine identification to probe the detailed structural nuances of 6-dodecylsulfanyl-7H-purine. Techniques such as multi-dimensional NMR, vibrational spectroscopies (Infrared and Raman), and high-resolution mass spectrometry are employed to map atomic connectivity, determine spatial arrangements, identify functional group vibrations, and confirm elemental composition with high precision.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's connectivity and conformation.

1D NMR (¹H, ¹³C) for Backbone Assignment

The ¹H NMR spectrum is anticipated to show distinct signals for the purine (B94841) ring protons and the dodecylsulfanyl chain. The aromatic protons of the purine core (H-2 and H-8) are expected to appear significantly downfield (typically δ 8.0-9.0 ppm) due to the deshielding effects of the heteroaromatic ring system sci-hub.se. The N-H proton of the purine ring is expected to be a broad signal, the chemical shift of which can be highly variable depending on solvent and concentration.

The dodecyl chain protons would present a series of signals in the upfield region. The methylene group adjacent to the sulfur atom (-S-CH₂ -) is expected to be the most downfield of the alkyl signals (around δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the sulfur. The subsequent methylene groups would form a large, complex multiplet around δ 1.2-1.8 ppm, with the terminal methyl group (-CH₃) appearing as a triplet around δ 0.8-0.9 ppm chemistrysteps.com.

The proton-decoupled ¹³C NMR spectrum would similarly show distinct regions. The purine ring carbons are expected in the downfield region (δ 130-160 ppm) sci-hub.sespectrabase.com. The carbons of the dodecyl chain would appear upfield, with the carbon attached to sulfur (-S-C H₂-) resonating around δ 30-40 ppm and the remaining alkyl carbons appearing between δ 14-32 ppm compoundchem.comlibretexts.orglibretexts.org.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 (Purine) | ~8.7 | - |

| C-2 (Purine) | - | ~152 |

| C-4 (Purine) | - | ~150 |

| C-5 (Purine) | - | ~131 |

| C-6 (Purine) | - | ~158 |

| H-8 (Purine) | ~8.5 | - |

| C-8 (Purine) | - | ~145 |

| N-H (Purine) | Variable (broad) | - |

| -S-CH₂- (C1') | ~3.3 (triplet) | ~35 |

| -S-CH₂-CH₂ - (C2') | ~1.8 (quintet) | ~30 |

| -(CH₂)₉- (C3'-C11') | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₃ (C12') | ~0.9 (triplet) | ~14 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR provides initial assignments, 2D NMR techniques are essential to confirm the molecular structure by establishing correlations between nuclei. wikipedia.orgharvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings (typically through 2-3 bonds). libretexts.org Key correlations would be observed along the entire dodecyl chain, starting from the S-CH₂ protons and extending to the terminal methyl group, confirming the contiguity of the alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would be used to definitively link each proton signal in the dodecyl chain and the purine ring (H-2, H-8) to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule, as it shows long-range (2-3 bond) correlations between protons and carbons. The key correlation expected is between the methylene protons adjacent to the sulfur (S-CH₂) and the C-6 carbon of the purine ring. This cross-peak would provide unequivocal proof of the attachment point of the dodecylsulfanyl chain to the purine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY correlations could provide insights into the preferred conformation of the molecule, for instance, by showing interactions between the proximal part of the dodecyl chain and the H-8 proton of the purine ring.

Interactive Table: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H(C1') ↔ H(C2'), H(C2') ↔ H(C3'), etc. | Confirms connectivity of the dodecyl alkyl chain. |

| HSQC | H-2 ↔ C-2; H-8 ↔ C-8; H(C1') ↔ C(1'); H(C12') ↔ C(12') | Unambiguously assigns each proton to its attached carbon. |

| HMBC | H(C1') ↔ C-6 (Purine) | Crucially confirms the S-C6 bond linkage. |

| HMBC | H-2 ↔ C-4, C-6; H-8 ↔ C-4, C-5 | Confirms assignments within the purine ring system. |

| NOESY | H(C1')/H(C2') ↔ H-8 | Reveals spatial proximity and preferred conformation. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide complementary information on the vibrational modes of the molecule's functional groups. spectroscopyonline.com For this compound, these techniques would identify characteristic vibrations of the purine ring and the alkyl chain.

The IR spectrum is expected to show a medium intensity, somewhat broad band in the 3100-3400 cm⁻¹ region corresponding to the N-H stretching vibration of the imidazole (B134444) part of the purine ring msu.eduspectroscopyonline.comresearchgate.netlibretexts.org. Multiple sharp peaks between 2850-2960 cm⁻¹ would arise from the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the dodecyl chain. The aromatic C-H stretches of the purine ring are expected as weaker bands above 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain several bands corresponding to C=C and C=N stretching vibrations within the purine ring system nih.govacs.org. The C-S stretching vibration is often weak in IR spectroscopy but may appear in the 600-800 cm⁻¹ range imperial.ac.uk.

Raman spectroscopy would be particularly useful for observing the symmetric and non-polar vibrations. The purine ring breathing modes are expected to produce strong signals acs.org. The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more readily observable signal in the Raman spectrum researchgate.net.

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch (Purine) | 3100-3400 (medium, broad) | Weak | Position sensitive to hydrogen bonding. |

| Aromatic C-H Stretch (Purine) | 3000-3100 (weak) | Medium | |

| Aliphatic C-H Stretch (Dodecyl) | 2850-2960 (strong, sharp) | Strong | Asymmetric and symmetric modes. |

| C=N, C=C Ring Stretches (Purine) | 1400-1650 (multiple, strong) | Strong | Characteristic of the purine core. |

| CH₂/CH₃ Bending (Dodecyl) | ~1465, ~1375 (medium) | Medium-Weak | Scissoring and bending modes. |

| Purine Ring Breathing | Weak | Strong | A characteristic Raman signal. |

| C-S Stretch | 600-800 (weak-medium) | Medium | Often more intense in Raman spectra. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound (C₁₇H₂₈N₄S), the calculated monoisotopic mass is 320.2062 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition.

Under typical ionization conditions (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ would be observed at m/z 321.2135. Analysis of the fragmentation of this parent ion (MS/MS) would provide further structural confirmation. A primary and highly characteristic fragmentation pathway for S-alkylated compounds is cleavage of the C-S bond or alpha-cleavage nih.govmiamioh.eduresearchgate.net. The major expected fragmentation patterns would include:

Loss of the dodecyl chain: Cleavage of the S-C(alkyl) bond would result in a fragment corresponding to the 6-mercaptopurine (B1684380) cation radical or its protonated form.

Alpha-cleavage: Cleavage of the bond alpha to the sulfur atom is a common pathway for sulfides nih.govresearchgate.net.

Fragmentation of the alkyl chain: A series of losses corresponding to smaller alkyl fragments from the dodecyl chain is also possible.

Purine ring fragmentation: At higher collision energies, fragmentation of the purine ring itself can occur, consistent with known pathways for purine derivatives consensus.appnih.gov.

Interactive Table: Predicted HRMS Data and Key Fragments

| Species | Formula | Calculated Exact Mass (Da) | Expected Observation (m/z) | Notes |

| Molecular Ion [M] | C₁₇H₂₈N₄S | 320.2062 | 320.2062 | The neutral molecule's exact mass. |

| Protonated Molecule [M+H]⁺ | C₁₇H₂₉N₄S⁺ | 321.2135 | 321.2135 | The primary ion observed in ESI+. |

| Fragment 1 | C₅H₅N₄S⁺ | 153.0281 | 153.0281 | Resulting from cleavage of the S-C(dodecyl) bond. |

| Fragment 2 | C₁₂H₂₅⁺ | 169.1956 | 169.1956 | Dodecyl carbocation from S-C(dodecyl) bond cleavage. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No specific tandem mass spectrometry (MS/MS) studies for this compound were found in the available scientific literature. In a typical MS/MS analysis, the molecule would be expected to undergo fragmentation at specific bonds, primarily cleavage of the C-S bond connecting the dodecyl chain to the purine ring, and fragmentation of the alkyl chain itself. The purine ring could also undergo characteristic ring-opening fragmentation. This analysis would provide unequivocal confirmation of the compound's structure by matching the observed fragment ions to theoretical fragmentation patterns. However, without experimental data, a detailed discussion of its specific fragmentation pathway is not possible.

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction Analysis of this compound

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range (Based on Similar Structures) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 25-35 |

| β (°) | 90-105 |

| Volume (ų) | 2500-3500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.1-1.3 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Polymorphism and Co-crystallization Studies

No studies on the polymorphism or co-crystallization of this compound have been reported. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a substance. Investigation into these areas would be necessary to fully characterize the solid-state behavior of this compound.

Conformational Dynamics in Solution and Gas Phase

Computational Conformational Search and Energy Minimization

There is a lack of published computational studies on the conformational dynamics of this compound. Such studies would typically employ methods like molecular mechanics or density functional theory (DFT) to explore the potential energy surface of the molecule. The primary focus would be on the rotational freedom around the C6-S and S-C1' bonds, as well as the conformational flexibility of the dodecyl chain. These calculations would help identify the most stable conformers in both the gas phase and in solution, providing insights into the molecule's dynamic behavior.

Table 2: Potential Torsion Angles for Conformational Analysis

| Torsion Angle | Description | Expected Low-Energy Conformations |

| N1-C6-S-C1' | Rotation around the purine-sulfur bond | Planar or near-planar |

| C6-S-C1'-C2' | Rotation around the sulfur-dodecyl bond | Anti or gauche |

| C(n)'-C(n+1)'-C(n+2)'-C(n+3)' | Rotation within the dodecyl chain | Predominantly anti (all-trans) |

Note: This table represents typical areas of conformational interest for such a molecule and is not based on specific computational results.

Spectroscopic Probing of Conformational Equilibria

The conformational flexibility of this compound, primarily arising from the rotation about the C6-S and S-C1' bonds of the dodecylsulfanyl substituent, gives rise to a dynamic equilibrium of multiple conformers in solution. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are pivotal in elucidating the populations and energetics of these conformational states. These methods, often augmented by computational modeling, provide critical insights into the three-dimensional structure and dynamic behavior of the molecule.

The primary conformational equilibrium of interest involves the orientation of the dodecyl chain relative to the purine ring. The rotation around the C6-S bond can lead to different spatial arrangements of the alkyl chain with respect to the imidazole and pyrimidine (B1678525) rings of the purine core. These conformers can be broadly classified based on the dihedral angle between the plane of the purine and the plane defined by the C6-S-C1' atoms of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating conformational equilibria as the observed chemical shifts and coupling constants are a population-weighted average of the contributing conformers.

¹H NMR Spectroscopy: The protons on the purine ring (H2 and H8) and the methylene group adjacent to the sulfur atom (-S-CH₂-) are particularly sensitive to the conformational state. Changes in the local electronic environment due to the spatial orientation of the dodecyl chain can lead to distinct chemical shifts for different conformers. In a state of rapid equilibrium, the observed chemical shifts represent a weighted average of the shifts for each conformer.

Chemical Shift Analysis: The proximity of the alkyl chain to the purine ring protons in certain conformations can induce shielding or deshielding effects. For instance, a conformer where the alkyl chain folds back over the purine ring would likely exhibit upfield shifts for the purine protons due to anisotropic shielding.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments are instrumental in determining the through-space proximity of protons. Correlations between the protons of the dodecyl chain and the purine ring protons can provide direct evidence for specific conformational preferences. For example, an NOE between the H8 proton and the protons of the C1' methylene group would indicate a preference for a conformation where the alkyl chain is oriented towards the imidazole ring.

Interactive Table: Hypothetical ¹H NMR Chemical Shift Data for Conformational Analysis of this compound

| Proton | Conformer A (Extended) δ (ppm) | Conformer B (Folded) δ (ppm) | Observed δ (ppm) (Population-Weighted Average) |

| H2 | 8.50 | 8.45 | 8.48 |

| H8 | 8.70 | 8.60 | 8.66 |

| -S-CH₂- | 3.20 | 3.10 | 3.16 |

| -CH₂- (C2') | 1.80 | 1.75 | 1.78 |

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the purine ring, particularly C5 and C6, are also influenced by the conformation of the dodecylsulfanyl group. The steric and electronic effects of the alkyl chain in different orientations can cause measurable changes in the ¹³C chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to probe conformational equilibria by identifying vibrational modes that are sensitive to the molecular geometry. While the large and flexible dodecyl chain presents a complex vibrational landscape, certain key vibrational modes of the purine core can be affected by conformational changes.

C-S Stretching Vibration: The frequency of the C-S stretching vibration may be sensitive to the dihedral angle of the C6-S-C1' bond. Different conformers may exhibit slight shifts in the position of this band.

Purine Ring Vibrations: The in-plane and out-of-plane deformation modes of the purine ring can be coupled to the conformation of the substituent at the C6 position. Changes in the relative intensities or frequencies of these bands with temperature or solvent polarity can indicate a shift in the conformational equilibrium.

Interactive Table: Hypothetical IR Vibrational Frequencies for Conformational Isomers of this compound

| Vibrational Mode | Conformer A (Extended) Frequency (cm⁻¹) | Conformer B (Folded) Frequency (cm⁻¹) |

| C-S Stretch | 710 | 715 |

| Purine Ring In-Plane Deformation | 1590 | 1595 |

| Purine Ring Out-of-Plane Deformation | 870 | 878 |

The integration of data from these spectroscopic methods allows for a comprehensive understanding of the conformational landscape of this compound. By correlating the observed spectroscopic parameters with those predicted from computational models, it is possible to determine the relative populations of the dominant conformers and the energy barriers to their interconversion.

Reactivity Profiles and Mechanistic Chemical Transformations of 6 Dodecylsulfanyl 7h Purine

Reactivity at the Purine (B94841) Scaffold

The purine ring system is characterized by its electron-deficient nature, a consequence of the presence of four electronegative nitrogen atoms. This inherent electronic property significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds, but it is generally challenging for electron-deficient heterocycles like purine. wikipedia.org The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions such as nitration or sulfonation, the basic nitrogen atoms of the purine ring are likely to be protonated. masterorganicchemistry.com This protonation further increases the electron deficiency of the ring, rendering it even less reactive towards electrophiles.

The dodecylsulfanyl group at the C6 position, while typically an activating, ortho-para directing group in benzene (B151609) chemistry, is generally insufficient to overcome the profound deactivation of the purine scaffold. Consequently, standard electrophilic aromatic substitution reactions on 6-dodecylsulfanyl-7H-purine are not commonly reported. Attempts to force such reactions, for instance, through aggressive nitration or halogenation, would likely lead to oxidation of the sulfur atom or degradation of the purine ring rather than substitution at the C2 or C8 positions.

In contrast to its inertness towards electrophiles, the electron-deficient purine ring is activated for nucleophilic aromatic substitution (SNAr). The C2, C6, and C8 positions are electronically poor and thus susceptible to attack by nucleophiles, particularly when a good leaving group is present.

While the dodecylsulfanyl group is not an exceptionally strong leaving group compared to a halide, its displacement from the C6 position by potent nucleophiles is feasible. Studies on analogous 6-alkylthiopurine derivatives have demonstrated that the alkylthio moiety can be displaced by amines under thermal conditions. jst.go.jpresearchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the C6 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the elimination of the dodecylthiolate anion. This transformation is a valuable method for synthesizing various 6-substituted purine derivatives, such as adenines.

| Starting Material Class | Nucleophile | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| 6-Alkylthiopurine | Secondary Amine (e.g., Dimethylamine) | Heating in a suitable solvent | 6-(Dialkylamino)purine | jst.go.jp |

| 6-Alkylthiopurine | Primary Amine (e.g., Methylamine) | Heating in a suitable solvent | 6-(Alkylamino)purine | jst.go.jp |

| 6-Alkylthiopurine | Ammonia | Pressurized vessel, heat | Adenine (B156593) (6-Aminopurine) | - |

The purine ring can undergo oxidative transformations, although these are more commonly observed in biological systems than through standard laboratory synthesis. For example, the enzymatic oxidation of 6-mercaptopurine (B1684380), a related compound, proceeds via oxidation at the C2 and C8 positions to ultimately form 6-thiouric acid. nih.gov This suggests that the C2 and C8 carbons of the this compound ring are potential sites for chemical oxidation, though this would require potent oxidizing agents and may compete with oxidation at the sulfur atom.

The chemical reduction of the purine double bonds is not a common transformation due to the aromatic stability of the heterocyclic system. Achieving such a reduction would necessitate harsh conditions, for example, using catalytic hydrogenation at high pressure or dissolving metal reductions, which could also induce the cleavage of the thioether bond.

Transformations Involving the Dodecylsulfanyl Moiety

The dodecylsulfanyl group is the most reactive site on the molecule under many conditions, offering a handle for various chemical modifications.

The sulfur atom of the thioether is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These reactions are typically clean and high-yielding, and the level of oxidation can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst. mdpi.com The resulting 6-dodecylsulfinyl-7H-purine and 6-dodecylsulfonyl-7H-purine have altered electronic and steric properties, which can be useful for modulating biological activity or for further synthetic transformations. The sulfonyl group, in particular, is a strong electron-withdrawing group and an excellent leaving group, making the C6 position of the purine highly activated for subsequent nucleophilic substitution.

| Reagent(s) | Product Selectivity | Typical Conditions | Reference |

|---|---|---|---|

| H₂O₂ / Tantalum Carbide (TaC) | Sulfoxide | Controlled stoichiometry, mild temperature | organic-chemistry.org |

| H₂O₂ / Niobium Carbide (NbC) | Sulfone | Excess oxidant, mild temperature | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, room temperature | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (2+ equiv.) | Inert solvent (e.g., CH₂Cl₂), 0°C to rt | - |

| Potassium Permanganate (KMnO₄) | Sulfone | Aqueous solution, often with acid or base | - |

The carbon-sulfur bond of the dodecylsulfanyl group can be cleaved through several synthetic methods, most commonly via reductive processes. This desulfurization reaction effectively removes the side chain, replacing it with a hydrogen atom to yield unsubstituted purine. This can be a useful synthetic step if the thioether was initially installed as a protecting or directing group.

Classic desulfurization can be achieved using Raney Nickel, a reagent known for its ability to hydrogenolyze C-S bonds. nih.gov More modern approaches include electroreductive methods, which use an electric current to initiate the C(sp³)–S bond cleavage, forming a radical intermediate. chemrxiv.org This method offers a high degree of selectivity for the cleavage of the alkyl-sulfur bond over an aryl-sulfur bond. chemrxiv.org Other reductive systems, such as those employing samarium iodide or other low-valent metals, can also effect this transformation. researchgate.net

| Method | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Hydrogenolysis | Raney Nickel, H₂ | Purine | Classic, effective method for desulfurization. | nih.gov |

| Electroreduction | Cathode, protic solvent | Purine | Selective for C(sp³)–S bond cleavage; avoids transition metals. | chemrxiv.org |

| Single-Electron Transfer | Samarium/Cp₂TiCl₂ | Purine | Mild and neutral conditions. | researchgate.net |

Reactivity of the Alkyl Chain

The reactivity of the dodecyl alkyl chain in this compound is primarily governed by the chemistry of saturated hydrocarbons. Generally, such long alkyl chains are relatively inert. However, they can undergo certain transformations under specific conditions.

Oxidation: The dodecyl chain can be susceptible to oxidation. For instance, treatment of a related compound, 8-hydroxy-3-methyl-6-methylthiopurine, with chlorine resulted in the oxidation of the methylthio group to a methylsulfonyl group. rsc.org While this oxidation occurred at the sulfur atom, strong oxidizing agents could potentially lead to oxidation at the alkyl chain, although this is generally more challenging.

Halogenation: Radical halogenation, typically with chlorine or bromine in the presence of UV light, could introduce halogen atoms onto the dodecyl chain. The position of halogenation would likely be random, favoring tertiary carbons if any were present, but in a straight dodecyl chain, a mixture of isomers would be expected.

It is important to note that the alkylthio group itself exhibits low reactivity in some contexts. For example, in 8-hydroxy-3-methyl-6-methylthiopurine, the alkylthio group is difficult to hydrolyze. rsc.org However, increasing the reactivity of the purine core, for instance by introducing a chlorine atom at the 8-position, can in turn increase the reactivity of the 6-alkylthio group. rsc.org

Photochemical and Thermal Stability Investigations

Thermal Stability: Research on thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN), has indicated that their stability can be limited. researchgate.net For instance, decreases in 6-TGN concentrations have been observed in blood samples stored at ambient temperature over several days. researchgate.net This suggests that this compound may also exhibit limited thermal stability, particularly in solution or biological matrices. The stability is likely influenced by factors such as temperature, pH, and the presence of other reactive species.

Photochemical Stability: The purine ring system is known to absorb UV radiation, which can lead to photochemical reactions. While specific data for this compound is lacking, it is plausible that prolonged exposure to UV light could lead to degradation of the molecule. The nature of these degradation pathways would require specific experimental investigation.

Complexation Chemistry with Metal Ions and Small Molecules

Detailed studies on the complexation chemistry of this compound with metal ions and small molecules have not been extensively reported. However, the structure of the molecule suggests several potential sites for interaction.

Metal Ion Complexation: The purine ring contains several nitrogen atoms with lone pairs of electrons, which are potential coordination sites for metal ions. The sulfur atom of the dodecylsulfanyl group also has a lone pair and could act as a soft donor, showing affinity for soft metal ions like mercury(II), palladium(II), and platinum(II). The formation of such complexes would depend on the specific metal ion, the solvent system, and the stoichiometry of the reaction.

Small Molecule Interactions: The purine base can participate in hydrogen bonding and π-stacking interactions, which are crucial for the structure of DNA and RNA. These same forces could lead to the formation of complexes with other small molecules that have complementary hydrogen bonding sites or aromatic systems. The long dodecyl chain could also participate in hydrophobic interactions, potentially leading to the formation of aggregates or inclusion complexes with cyclodextrins or other host molecules in aqueous environments.

Theoretical and Computational Investigations of 6 Dodecylsulfanyl 7h Purine

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of 6-dodecylsulfanyl-7H-purine. These methods model the electron distribution within the molecule, which governs its structure, stability, and chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. By solving approximations of the Schrödinger equation, DFT can elucidate several key electronic features. For 6-substituted purine (B94841) derivatives, calculations are often performed using basis sets like 6-311G** or B3LYP to achieve reliable results. nih.govifj.edu.pl

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For purine derivatives, the HOMO is typically distributed over the electron-rich purine ring system and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the pyrimidine (B1678525) part of the purine ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. DFT studies on analogous 6-mercaptopurine (B1684380) (6-MP) have shown HOMO energy values around -5.74 eV and LUMO values that are considerably less negative, indicating its potential as an electron donor in chemical reactions. nih.gov

Charge Distribution and Electrostatic Potential (ESP): Natural Bond Orbital (NBO) analysis and ESP mapping reveal the distribution of electron density across the molecule. nih.gov In this compound, the nitrogen atoms of the purine ring and the sulfur atom of the dodecylsulfanyl group are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination with metal ions. nih.govresearchgate.net Conversely, the hydrogen atoms attached to the purine ring's nitrogen (N7-H) and carbon atoms exhibit positive potential. The long dodecyl chain is predominantly nonpolar, contributing to the molecule's hydrophobic character. ESP maps are invaluable for predicting intermolecular interactions, particularly in biological contexts like enzyme-ligand binding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a 6-Alkylthiopurine Analog

| Parameter | Representative Value | Significance |

| EHOMO | -5.74 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. nih.gov |

| ELUMO | -1.50 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.24 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

Computational methods can accurately predict spectroscopic data, which aids in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H, 13C, and 15N NMR chemical shifts. nih.govresearchgate.net For C6-substituted purine derivatives, theoretical calculations have been shown to complement experimental data effectively, helping to assign complex spectra and understand how substituents influence the electronic environment of each nucleus. nih.govresearchgate.net The calculated shifts for the purine core carbons and protons in this compound would be expected to align with those observed for similar 6-alkylthiopurines. nih.gov

IR Frequencies: Theoretical vibrational analysis using DFT can predict the infrared spectrum. researchgate.net Key vibrational modes for this compound would include N-H stretching frequencies for the purine ring, C-N and C=C stretching within the ring, C-S stretching of the thioether linkage, and various C-H stretching and bending modes from the dodecyl chain. Comparing calculated frequencies (often scaled to correct for anharmonicity) with experimental data confirms the molecular structure and functional groups present. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of this compound, particularly in a biological context.

The long, flexible dodecyl chain of this compound can adopt numerous conformations. Molecular mechanics (MM) force fields are used to rapidly calculate the potential energy of different conformers, identifying low-energy (and thus more probable) structures. The introduction of two fluorine atoms in a 1,3-difluoropropylene motif within an alkyl chain, for instance, has been shown to significantly stabilize a linear zigzag conformation. nih.gov While not fluorinated, the dodecyl chain's conformation will be influenced by its attachment to the rigid purine ring and by the surrounding environment, with extended conformations often being favored in nonpolar media to minimize steric hindrance. rsc.org

A key application of computational modeling for purine analogs is predicting their interactions with protein targets, as many purine derivatives have important pharmacological activities. tpcj.orgclinpgx.org

Protein-Ligand Docking: Docking algorithms predict the preferred orientation of a ligand (this compound) within the binding site of a protein. physchemres.orgrsc.org This method scores different poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). For this compound, the purine core could form hydrogen bonds with amino acid residues (e.g., with backbone amides or polar side chains), while the long dodecyl chain would likely occupy a hydrophobic pocket within the protein's binding site. researchgate.nettandfonline.com Docking studies on similar purine derivatives have identified key interactions that govern binding affinity. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to refine the binding pose and assess the stability of the protein-ligand complex over time. mdpi.comnih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in mediating interactions, and can be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking alone. nih.gov For a molecule with a flexible tail like this compound, MD is essential for understanding how the alkyl chain settles into a stable conformation within the binding pocket. researchgate.net

Table 2: Representative Docking Results for a Purine Analog in a Kinase Binding Site

| Parameter | Result | Interpretation |

| Docking Score | -8.82 kcal/mol | A quantitative estimate of the binding affinity; more negative values indicate stronger predicted binding. rsc.org |

| Key H-Bonds | N1-H with Leu83 backbone; N3 with Asp145 side chain | Specific hydrogen bonds that anchor the purine core in the binding site. |

| Hydrophobic Contacts | Alkyl chain with Val35, Ala52, Ile143 | Interactions between the nonpolar dodecyl tail and hydrophobic residues in the binding pocket, contributing to affinity. |

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational methods can predict the most likely sites of chemical reactions and help elucidate potential reaction mechanisms. The electronic properties calculated by DFT are fundamental to this analysis.

The HOMO and LUMO distributions suggest that the purine ring and sulfur atom are the most reactive sites. The negative electrostatic potential on the ring nitrogens and the sulfur atom indicates they are likely points of protonation or coordination. The sulfur atom, in particular, could be susceptible to oxidation.

Furthermore, computational models can be used to simulate reaction pathways, calculating the energies of transition states and intermediates to determine the most favorable mechanism. For example, if this compound were to act as an enzyme inhibitor, computational methods could model the covalent modification of a cysteine residue by the purine, elucidating the step-by-step mechanism and associated energy barriers. This predictive power is invaluable for understanding potential metabolic pathways or designing derivatives with tailored reactivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling with Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. tandfonline.com These models are expressed as mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. tandfonline.commdpi.com For purine derivatives, including this compound, QSAR studies provide valuable insights into the structural features essential for their biological effects.

The development of a robust QSAR model involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors are then used as independent variables to predict the dependent variable, typically the biological activity expressed as pIC50 (-log IC50). tandfonline.comresearchgate.net

Various statistical methods are employed to build QSAR models, with Partial Least Squares (PLS) regression being a common approach for handling the complexity and multicollinearity often found in molecular descriptor datasets. tandfonline.comresearchgate.net The predictive power of these models is rigorously assessed through internal and external validation techniques. tandfonline.comresearchgate.net

While specific QSAR models for this compound are not extensively detailed in the public literature, the principles can be extrapolated from studies on analogous substituted purine derivatives. These studies highlight the importance of various descriptor classes in determining the biological activity of purine compounds.

For a hypothetical QSAR study of this compound and related analogs, a range of computational descriptors would be calculated. These can be broadly categorized as follows:

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and electronic indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and hydrophobic properties.

The selection of relevant descriptors is a critical step in QSAR modeling. In studies of substituted purine derivatives, several descriptors have been shown to be significant in predicting their activity against various biological targets, such as c-Src tyrosine kinase. tandfonline.comresearchgate.net

For instance, a 2D-QSAR study on a series of substituted purine analogues identified several key descriptors that contributed to a predictive model. tandfonline.comresearchgate.net The statistical quality of a QSAR model is paramount, and several parameters are used for its evaluation. A good model will have a high correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a high predictive r² for an external test set (pred_r²). tandfonline.comresearchgate.net

The following table illustrates the types of descriptors that could be relevant in a QSAR model for this compound, based on findings from related purine derivatives.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | SsCH3E-index | Relates to the electronic influence of methyl groups. |

| Constitutional | H-Donor Count | The number of hydrogen bond donors, crucial for molecular interactions. |

| Topological | T_2_Cl_3 | A topological index that can encode information about branching and connectivity. |

| Constitutional | SsOHcount | The number of hydroxyl groups, which can act as hydrogen bond donors and acceptors. |

In a hypothetical QSAR model for a series of compounds including this compound, the contribution of each descriptor would be quantified. For example, a positive coefficient for a descriptor would indicate that an increase in its value leads to higher biological activity, while a negative coefficient would suggest the opposite.

The statistical validation of such a model is crucial. The table below presents typical statistical parameters used to assess the robustness and predictive ability of a QSAR model, with example values taken from studies on purine derivatives. tandfonline.comresearchgate.net

| Statistical Parameter | Description | Example Value |

| r² | Correlation coefficient, indicating the goodness of fit of the model. | 0.8319 |

| q² | Cross-validated correlation coefficient, assessing the model's predictive power through internal validation. | 0.7550 |

| pred_r² | Predictive r² for an external test set, evaluating the model's ability to predict the activity of new compounds. | 0.7983 |

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationships. mdpi.comnih.gov These methods evaluate the steric and electrostatic fields around the molecules, offering insights into how modifications to the molecular structure, such as the dodecylsulfanyl group at the 6-position of the purine ring, can impact biological activity. nih.gov For example, 3D-QSAR models have shown that for some purine derivatives, steric properties can have a more significant influence on cytotoxicity than electronic properties. nih.gov

In the context of this compound, the long dodecyl chain would be a significant contributor to the steric and hydrophobic descriptors in a QSAR model. The model would likely indicate an optimal length and conformation of this alkyl chain for maximizing biological activity. The purine core itself, with its potential for hydrogen bonding and aromatic interactions, would be represented by various electronic and topological descriptors.

Mechanistic Studies of Biological Interactions of this compound

Following extensive research, it has been determined that there is no publicly available scientific literature detailing the specific mechanistic studies of the biological interactions of the chemical compound “this compound” within the outlined topics. The search for data on its molecular recognition, binding to biological macromolecules, and its intracellular fate did not yield any specific findings for this particular compound.

The provided outline requests detailed, informative, and scientifically accurate content, including data tables and research findings, on the following areas:

Enzymatic Inhibition Kinetics and Mechanism of Action:

Inhibition of Purine Metabolic Enzymes (Hypoxanthine-Guanine Phosphoribosyltransferase, Purine Nucleoside Phosphorylase, IMP Dehydrogenase).

Modulation of Protein Kinase Activity (CK2, Topoisomerase II).

Receptor Binding Profiling and Affinity Determination:

Binding to Adenosine Receptors and Purinergic Receptors.

Interaction with Nucleic Acids (DNA, RNA) and DNA/RNA Modifying Enzymes.

Intracellular Biological Fate at the Molecular Level.

Despite targeted searches for "this compound" in relation to each of these specific enzymes, receptors, and biological processes, no studies or datasets were found. The existing research on purine analogues focuses on other derivatives, and this information cannot be extrapolated to "this compound" without violating the principles of scientific accuracy and the strict constraints of the request.

Therefore, it is not possible to generate the requested article as the necessary scientific data for "this compound" is not present in the available scientific literature.

Mechanistic Studies of Biological Interactions of 6 Dodecylsulfanyl 7h Purine

Intracellular Biological Fate at the Molecular Level (excluding systemic absorption, distribution, metabolism, excretion, or clinical pharmacokinetics)

Cellular Uptake Mechanisms (e.g., nucleoside transporters, passive diffusion related to lipophilicity)

The entry of purine (B94841) analogues into a cell is a critical first step for their pharmacological activity. Generally, this can occur via two main routes: active transport mediated by carrier proteins or passive diffusion across the lipid bilayer of the cell membrane.

While some purine analogues utilize nucleoside transporters, the defining structural feature of 6-dodecylsulfanyl-7H-purine is its long C12 alkyl chain (dodecyl group) attached to the sulfur atom. This substantial hydrocarbon chain confers a high degree of lipophilicity , or affinity for nonpolar environments. researchgate.net Lipophilicity is a key determinant of a compound's ability to passively permeate biological membranes. scilit.com The dodecyl group is expected to facilitate the compound's partitioning into the lipid bilayer, suggesting that passive diffusion is likely a primary mechanism of its cellular uptake. This contrasts with less lipophilic thiopurines that may rely more heavily on solute carrier (SLC) nucleoside transporters for entry into the cell.

Intracellular Metabolic Transformations (e.g., phosphorylation, glycosylation, but not human metabolism)

Once inside the cell, thiopurines like 6-MP are inactive prodrugs that must undergo extensive enzymatic transformations to exert their biological effects. clinpgx.org This metabolic cascade involves multiple competing pathways. The key activation pathway is initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), an enzyme of the purine salvage pathway, which converts the thiopurine base into its corresponding nucleotide, 6-thioinosine monophosphate (6-TIMP). mdpi.com

From 6-TIMP, the metabolic pathway branches. Further phosphorylation leads to the formation of 6-thio-(deoxy)guanosine triphosphate (6-thio-(d)GTP), which can be incorporated into DNA and RNA, causing cytotoxicity. nih.gov The metabolic transformations are complex, involving several key enzymes that dictate the ultimate fate and activity of the compound.

Another potential metabolic transformation is glycosylation . Studies on the related compound 6-thioguanine (B1684491) show that it can be metabolized to its corresponding nucleoside, 6-thioguanosine, through N9-glycosylation. mdpi.comnih.gov This process can affect the compound's subsequent metabolic fate and biological activity. nih.gov

For this compound specifically, it is presumed that the purine core would be subject to these same enzymatic pathways. However, the metabolic fate of the dodecylsulfanyl side chain has not been detailed in available research. It may be cleaved to release 6-mercaptopurine (B1684380), which would then enter the well-established metabolic cascade.

| Enzyme | Abbreviation | Metabolic Role | Resulting Metabolite(s) |

|---|---|---|---|

| Hypoxanthine-guanine phosphoribosyltransferase | HPRT | Initial activation (phosphoribosylation) | 6-Thioinosine monophosphate (6-TIMP) |

| Thiopurine S-methyltransferase | TPMT | Inactivation (methylation) | 6-Methylmercaptopurine (6-MMP) |

| Inosine monophosphate dehydrogenase | IMPDH | Conversion towards active metabolites | 6-Thioxanthosine monophosphate (6-TXMP) |

| Guanosine monophosphate synthetase | GMPS | Conversion towards active metabolites | 6-Thioguanine nucleotides (6-TGNs) |

| Nudix hydrolase 15 | NUDT15 | Deactivates cytotoxic metabolites by dephosphorylation | 6-Thio-guanosine monophosphate (6-thio-GMP) |

Mechanistic Investigations of Cellular Pathway Modulation

The cytotoxic and immunomodulatory effects of thiopurines stem from their ability to disrupt fundamental cellular processes, primarily those involving purine metabolism.

Thiopurine metabolites interfere with purine metabolism in two major ways.

First, they inhibit the de novo synthesis pathway, which is the process cells use to build purine nucleotides from simpler precursors. nih.gov The methylated metabolite of 6-MP, methylthioinosine monophosphate (meTIMP), is a potent inhibitor of the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase, which catalyzes the first committed step of this pathway. clinpgx.org By blocking de novo synthesis, thiopurines deplete the cell's pool of normal purine nucleotides required for DNA and RNA synthesis. youtube.com

Second, thiopurines are metabolized via the purine salvage pathway , which cells use to recycle purine bases from the breakdown of nucleic acids. nih.govmsdmanuals.com Enzymes like HPRT convert thiopurines into fraudulent thio-nucleotides. nih.gov These metabolites are then incorporated into DNA and RNA, leading to strand breaks and cell cycle arrest. researchgate.net This incorporation of thioguanine nucleotides (TGNs) into DNA is a major contributor to the cytotoxic effects of the drug class. clinpgx.orgresearchgate.net Cells with a compromised electron transport chain have been shown to have an increased dependence on purine salvage, potentially sensitizing them to agents that interfere with this pathway. nih.gov

| Metabolite | Pathway Affected | Mechanism of Action |

|---|---|---|

| Methylthioinosine monophosphate (meTIMP) | De Novo Purine Synthesis | Inhibits the rate-limiting enzyme, reducing the overall synthesis of new purines. |

| Thioguanine Nucleotides (TGNs) | Purine Salvage & Nucleic Acid Synthesis | Competes with natural purines in the salvage pathway and is incorporated into DNA and RNA, causing damage. |

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA, triggering an inflammatory response. Based on the available search results, there is no published information detailing a direct interaction, either activation or inhibition, between this compound or other common thiopurines and the STING signaling cascade.

Structural Basis of Biological Recognition via Co-crystallization or Cryo-Electron Microscopy (Cryo-EM) Studies

Understanding how a molecule binds to its target enzymes is crucial for elucidating its mechanism of action. Techniques like X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) provide atomic-level resolution of these interactions.

Currently, there are no publicly available co-crystallization or Cryo-EM structures for this compound complexed with any of its potential protein targets. While a crystal structure has been determined for a related compound, 7-methyl-6-thio-guanosine, in complex with human purine nucleoside phosphorylase, this does not provide direct insight into how this compound would be recognized by key metabolic enzymes like HPRT or TPMT. dntb.gov.ua Without such structural data, the precise molecular interactions that govern the biological recognition and processing of this compound remain speculative.

Advanced Analytical Methodologies for 6 Dodecylsulfanyl 7h Purine

Advanced Spectrometric Techniques for Quantitative Analysis

Spectrometric methods provide complementary information to chromatography, offering highly accurate quantitative data and detailed structural insights.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration or purity without the need for an identical reference standard of the analyte. emerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample. emerypharma.com

¹H qNMR: For 6-dodecylsulfanyl-7H-purine, ¹H qNMR is the most practical approach. The concentration can be determined by integrating specific, well-resolved proton signals (e.g., from the purine (B94841) ring or the dodecyl chain) and comparing them to the integral of a certified internal standard of known concentration. ox.ac.uk Key requirements for accurate qNMR include ensuring complete dissolution of both analyte and standard, and selecting non-overlapping peaks for integration. emerypharma.com

³³S NMR: While the compound contains sulfur, ³³S NMR is not a practical technique for quantitative analysis. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus, which results in very broad signals and extremely low sensitivity, making it unsuitable for routine quantification. northwestern.eduhuji.ac.il

| Principle | Requirement for this compound Analysis |

|---|---|

| Direct Proportionality | The integral of a ¹H NMR signal is directly proportional to the number of protons it represents. |

| Internal Standard | A certified standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) must be accurately weighed and added. |

| Signal Selection | Choose unique, sharp, and well-resolved signals from both the analyte and the standard that do not overlap with other signals. |

| Relaxation Delay | A sufficient relaxation delay (D1) must be used to ensure complete relaxation of all nuclei for accurate integration. |

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for analyzing complex mixtures and detecting trace-level components. creative-proteomics.comchromatographyonline.comresearchgate.net

High Sensitivity and Selectivity: LC-MS/MS is the method of choice for trace analysis of purine derivatives. creative-proteomics.comresearchgate.net It can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range, making it ideal for identifying trace impurities or for molecular profiling in biological matrices. creative-proteomics.com

Structural Confirmation: Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the molecular ion of this compound), fragmenting it, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound with high confidence.

Quantitative Analysis: For quantification, Multiple Reaction Monitoring (MRM) is a common acquisition mode. In MRM, the mass spectrometer is set to specifically monitor a transition from a precursor ion to a specific product ion, which provides exceptional selectivity and minimizes interference from the matrix, resulting in highly accurate and precise quantification. mdpi.com

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for purines. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for identification. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ions resulting from the cleavage of the dodecyl chain or fragmentation of the purine ring. |

Electrochemical Methods for Characterization and Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive molecules like this compound. The purine ring system and the sulfur atom in the dodecylsulfanyl group are both susceptible to electrochemical oxidation, providing a basis for a variety of analytical techniques.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for the characterization and detection of thio-purine derivatives. scispace.com These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

The electrochemical behavior of this compound is expected to be influenced by the pH of the supporting electrolyte and the nature of the working electrode. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, can enhance the sensitivity and selectivity of the analysis by increasing the electrode surface area and facilitating electron transfer. scispace.com

Table 1: Hypothetical Voltammetric Data for this compound

| Technique | Working Electrode | Supporting Electrolyte (pH 7.4) | Oxidation Potential (V vs. Ag/AgCl) | Detection Limit (µM) |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | 0.1 M Phosphate Buffer | +0.85 | 5.0 |

| Differential Pulse Voltammetry (DPV) | Graphene-Modified GCE | 0.1 M Phosphate Buffer | +0.82 | 0.5 |

| Square Wave Voltammetry (SWV) | Carbon Nanotube Paste Electrode | 0.1 M Phosphate Buffer | +0.80 | 0.1 |

This table presents hypothetical data based on the electrochemical behavior of similar thio-purine compounds. Actual experimental values may vary.

The oxidation of the purine ring and the sulfur atom would likely be irreversible processes, as is common for similar heterocyclic compounds. The specific oxidation potentials would provide qualitative information for identification, while the peak currents in DPV or SWV can be used for quantitative analysis over a linear concentration range.

Quality Control and Impurity Profiling Methodologies

Ensuring the purity of this compound is a critical aspect of quality control. Impurities can arise from the synthetic process, degradation, or storage. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. rroij.comresearchgate.netlgcstandards.com

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a cornerstone technique for the separation and quantification of the main compound and its impurities. nih.govibna.ronih.govfrontiersin.orgscitepress.org A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The UV detector can be set at a wavelength where the purine ring exhibits strong absorbance, typically around 260 nm.

For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. sterlingpharmasolutions.comresolvemass.ca LC-MS provides the retention time from the chromatography and the mass-to-charge ratio (m/z) of the parent ion and its fragments from the mass spectrometer, enabling the elucidation of impurity structures. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, facilitating the determination of elemental compositions. sterlingpharmasolutions.comthermofisher.com

Capillary electrophoresis (CE) is another powerful separation technique that can be used for the analysis of purine derivatives. nih.govscispace.comnih.govoup.comresearchgate.net CE offers high separation efficiency and requires only small sample volumes.

Table 2: Common Potential Impurities of this compound and Suitable Analytical Methods

| Potential Impurity | Potential Origin | Recommended Analytical Method |

| 6-Mercapto-7H-purine | Starting material or degradation product | HPLC-UV, LC-MS |

| Dodecanethiol | Starting material | GC-MS |

| Oxidized derivatives (e.g., sulfoxide (B87167), sulfone) | Degradation | LC-MS, HPLC-UV |

| Isomeric impurities | Synthesis side reactions | HPLC-UV, CE |

| Residual solvents | Manufacturing process | GC-FID/MS |

This table lists plausible impurities based on the structure of this compound and common synthetic and degradation pathways.

A comprehensive quality control strategy would involve the development and validation of these analytical methods to ensure their accuracy, precision, linearity, and sensitivity for the intended purpose. This rigorous approach guarantees the high purity and quality of this compound for its designated applications.

Chemical Modifications, Analogues, and Structure Activity Relationship Sar Studies of 6 Dodecylsulfanyl 7h Purine

Rational Design and Synthesis of Novel 6-Dodecylsulfanyl-7H-Purine Analogues

The rational design of analogues of this compound is guided by an understanding of its interactions with biological targets. By modifying specific parts of the molecule, researchers can probe the chemical space around the core structure to enhance desired activities, such as enzyme inhibition or receptor binding. Synthetic strategies are often centered around key intermediates, such as 6-mercaptopurine (B1684380) or 6-chloropurine (B14466), which allow for the introduction of diverse functionalities.

Modifications to the Dodecyl Thioether Moiety (e.g., chain length, branching, unsaturation, heteroatom incorporation)

The dodecyl thioether moiety at the C6 position of the purine (B94841) ring plays a crucial role in the molecule's interaction with its biological targets, often fitting into hydrophobic pockets of enzymes or receptors. Modifications to this chain are a key strategy in optimizing the compound's profile.

Chain Length: The length of the alkyl chain is a critical determinant of activity. Studies on related 6-alkylthio-purines have shown that both increasing and decreasing the chain length from twelve carbons can significantly impact biological effects. The optimal length is highly dependent on the specific target protein's topology.

Branching: Introducing branching into the dodecyl chain can alter the molecule's conformation and steric profile. This can lead to improved selectivity for a particular target by creating more specific interactions within a binding pocket.

Unsaturation: The incorporation of double or triple bonds (unsaturation) into the alkyl chain introduces rigidity and can alter the geometry of the side chain. This modification can influence how the moiety is positioned within a binding site, potentially leading to enhanced binding affinity.

Heteroatom Incorporation: Replacing a carbon atom within the dodecyl chain with a heteroatom, such as oxygen or nitrogen, can introduce polar interactions, such as hydrogen bonding capabilities. This can modify the compound's solubility and its ability to interact with polar residues in a target's active site. For instance, the synthesis of thioether derivatives through Michael-type additions allows for the introduction of varied functionalities. nih.gov

Substitutions on the Purine Ring System at Positions N7, N9, C2, C8

Modifications to the purine ring itself are fundamental to SAR studies, as these positions are often involved in crucial hydrogen bonding and other interactions that determine potency and selectivity. nih.gov